2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime
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Description
2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime is a useful research compound. Its molecular formula is C22H17ClFN3O and its molecular weight is 393.85. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Imidazo[1,2-a]pyridines are known to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
(E)-1-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-N-[(4-fluorophenyl)methoxy]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O/c1-15-3-2-12-27-20(13-25-28-14-16-4-10-19(24)11-5-16)21(26-22(15)27)17-6-8-18(23)9-7-17/h2-13H,14H2,1H3/b25-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCSHVDANKFUHN-DHRITJCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C=NOCC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C2/C=N/OCC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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